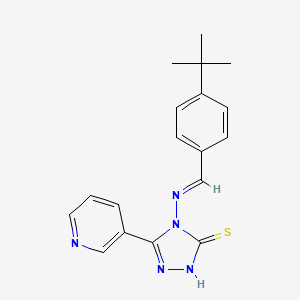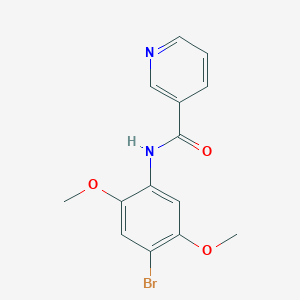![molecular formula C16H14N4O B5601950 2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B5601950.png)
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide is 278.11676108 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antituberculosis Activity
The compound has been studied for its potential application in treating tuberculosis. Velezheva et al. (2016) synthesized a series of novel hybrid hydrazides and hydrazide-hydrazones combining indole and pyridine nuclei, showing significant in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv, including INH-sensitive and INH-resistant strains. This suggests a promising avenue for developing new antituberculosis agents based on the indole-pyridine hybrid structure (Velezheva et al., 2016).
Antimicrobial Evaluation
Another area of application is in the development of antimicrobial agents. Mahmoud et al. (2017) utilized a derivative of 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide as a key intermediate for synthesizing novel compounds with potential antimicrobial activity. The synthesized compounds were evaluated and showed antimicrobial properties, indicating the versatility of this compound as a precursor in synthesizing antimicrobial agents (Mahmoud et al., 2017).
Antiallergic Agents
Furthermore, the compound's derivatives have been explored for their antiallergic properties. Menciu et al. (1999) prepared a series of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, searching for novel antiallergic compounds. Their research led to the identification of compounds significantly more potent than existing antiallergic drugs, indicating the potential of 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide derivatives in antiallergic therapy (Menciu et al., 1999).
Cancer Treatment
Another significant application of this compound is in cancer treatment. Abdel-Magid (2017) disclosed novel 3-(indol-3-yl)pyridine derivatives, including derivatives of 2-(1H-indol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide, as TDO2 inhibitors. These compounds may be useful for the treatment and prevention of cancer, highlighting the potential of this compound in developing new oncological therapies (Abdel-Magid, 2017).
Propiedades
IUPAC Name |
2-(1H-indol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c21-16(20-18-11-12-5-7-17-8-6-12)10-14-9-13-3-1-2-4-15(13)19-14/h1-9,11,19H,10H2,(H,20,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWKRXSLZLXYER-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-propyl-2-furyl)methyl]piperidine](/img/structure/B5601869.png)
![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-3-chloro-4-methylbenzenesulfonamide](/img/structure/B5601878.png)

![4-chloro-N-[(E)-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B5601902.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)
![10-(4-chlorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5601913.png)
![2-benzyl-5-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B5601927.png)
![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)
![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)


![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)
![3-cyclopropyl-N'-[4-(diethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5601954.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5601955.png)
